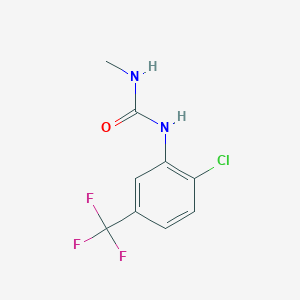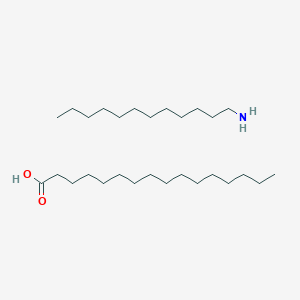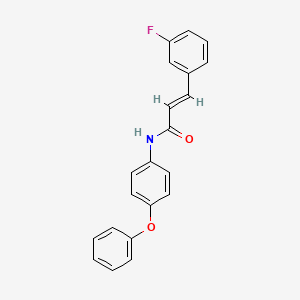
1-propoxypropan-2-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propoxypropan-2-yl acetate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is a colorless liquid that is used in various industrial applications due to its solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propoxypropan-2-yl acetate can be synthesized through the esterification of 1-propoxypropan-2-ol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-propoxypropan-2-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 1-propoxypropan-2-ol and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 1-propoxypropan-2-ol and acetic acid.
Oxidation: Various carboxylic acids or ketones.
Substitution: Corresponding substituted esters.
Scientific Research Applications
1-propoxypropan-2-yl acetate is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 1-propoxypropan-2-yl acetate involves its ability to act as a solvent, dissolving various substances and facilitating chemical reactions. Its molecular structure allows it to interact with different molecular targets, enhancing the solubility and reactivity of other compounds .
Comparison with Similar Compounds
Similar Compounds
1-ethoxypropan-2-yl acetate: Similar in structure but with an ethoxy group instead of a propoxy group.
1-propen-2-ol acetate: Similar ester functionality but with a different alcohol component
Uniqueness
1-propoxypropan-2-yl acetate is unique due to its specific molecular structure, which provides distinct solvent properties and reactivity compared to other similar compounds. Its ability to dissolve a wide range of substances makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
96686-54-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-propoxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-4-5-10-6-7(2)11-8(3)9/h7H,4-6H2,1-3H3 |
InChI Key |
DMFAHCVITRDZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


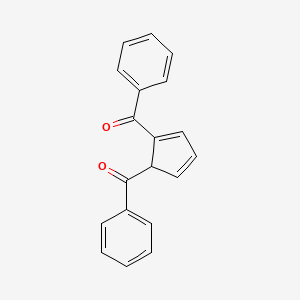

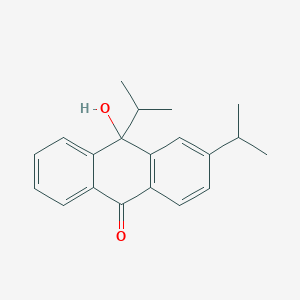

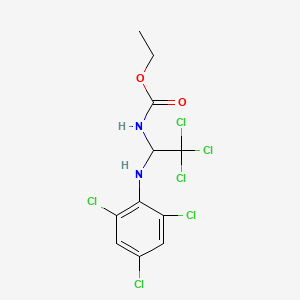

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
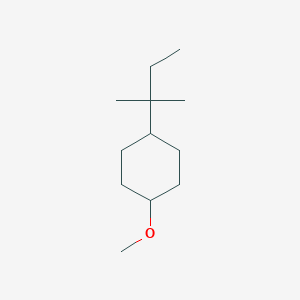
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

